molecular formula C11H13ClN4O2S2 B2434702 4-chloro-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide CAS No. 338421-48-0

4-chloro-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide

Cat. No. B2434702
CAS RN: 338421-48-0
M. Wt: 332.82
InChI Key: QSARFFSXRKVHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide is a useful research compound. Its molecular formula is C11H13ClN4O2S2 and its molecular weight is 332.82. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

This compound has garnered attention due to its potential as an anticancer agent. Researchers have synthesized novel derivatives of this compound and evaluated their activity against various cancer cell lines. Notably, compounds containing both benzenesulfonamide and imidazole moieties (such as 11–13) exhibited high cytotoxic effects in HeLa cancer cells (IC506–7 μM) while showing significantly less cytotoxicity against non-tumor cells (HaCaT cells, IC5018–20 μM). These promising compounds induce apoptosis in HeLa cells and activate caspases, contributing to their anti-proliferative effects .

Metabolic Stability

In vitro metabolic stability experiments revealed that compounds 11–13 have a half-life (t½) in the range of 9.1–20.3 minutes. These compounds are susceptible to first-phase oxidation reactions in human liver microsomes, potentially leading to the formation of sulfenic and sulfinic acid metabolites .

Other Potential Applications

While anticancer activity and metabolic stability are the primary focus, further investigations may uncover additional applications. Researchers could explore the compound’s interactions with specific enzymes, receptors, or other biological targets. Additionally, its potential as a scaffold for drug design or as a probe in chemical biology studies warrants exploration .

properties

IUPAC Name

4-chloro-N-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O2S2/c1-16-10(14-15-11(16)19-2)7-13-20(17,18)9-5-3-8(12)4-6-9/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSARFFSXRKVHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.